

Application Notes: Copanlisib Pharmacokinetic Study Design in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

[Get Quote](#)

This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of **copanlisib** in mice, based on a validated bioanalytical method [1]. **Copanlisib** is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against PI3K- α and PI3K- δ isoforms, approved for the treatment of relapsed follicular lymphoma [2] [3] [4]. Understanding its pharmacokinetics in preclinical models is essential for translating findings to clinical settings.

1. Study Objectives and Design The primary objective is to characterize the pharmacokinetic profile of **copanlisib** following intravenous administration in mice. Key parameters include maximum plasma concentration (C_{max}), area under the curve (AUC), elimination half-life ($t_{1/2}$), volume of distribution (V_d), and clearance (CL) [1] [5]. The study employs a single-dose design with serial blood sampling over a period to capture the full concentration-time profile.

2. Experimental Animals and Dosing

- **Animals:** Laboratory mice (e.g., C57BL/6 or BALB/c strains).
- **Dosing: Copanlisib** is administered via intravenous (IV) injection. A dose of 12 mg/kg is well-tolerated in mice and aligns with doses used in prior efficacy studies [2].
- **Formulation: Copanlisib** can be dissolved in a mixture of 0.1 N HCl:DMSO (2:98, v/v) and further diluted with saline or a suitable vehicle (e.g., containing Solutol and ethanol) to ensure solubility and stability [1].

3. Sample Collection and Processing Blood samples (approximately 100 μ L per time point) are collected via retro-orbital bleeding or tail vein into K²-EDTA-coated tubes at pre-dose and post-dose time points:

0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 16, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours [1] [5]. Plasma is separated by centrifugation at 14,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis [1].

4. Bioanalytical Method for Quantifying Copanlisib A validated high-performance liquid chromatography (HPLC) method with photo-diode array (PDA) detection is used for quantifying **copanlisib** in mice plasma [1].

- **Extraction:** Liquid-liquid extraction with **ethyl acetate**. To 100 µL of plasma, add 1.0 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 14,000 rpm for 5 minutes at 5°C. Collect the organic layer (800 µL) and evaporate to dryness under a nitrogen stream at 50°C. Reconstitute the residue in 100 µL of internal standard (IS) solution (enasidenib at 600 ng/mL in 80% methanol) [1].
- **HPLC Conditions:**
 - **Column:** Hypersil Gold C-18 (250 × 4.0 mm, 5 µm), maintained at 40°C.
 - **Mobile Phase:** Binary gradient of 10 mM ammonium formate (pH 4.0, adjusted with formic acid; Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.8 mL/min.
 - **Gradient Program:**
 - 0-5.0 min: 90% A
 - 5.0-5.5 min: Linear ramp to 10% A
 - 5.5-8.0 min: Maintain 10% A
 - 8.0-10.0 min: Return to 90% A for re-equilibration
 - **Detection:** PDA detector set at 310 nm.
 - **Retention Times:** **Copanlisib** ~6.60 min; IS (enasidenib) ~7.80 min [1].
- **Method Validation:** The method is validated as per FDA guidelines, demonstrating linearity over 50-5000 ng/mL ($r^2 \geq 0.998$), and accuracy and precision within acceptable limits (<15% deviation) [1].

5. Pharmacokinetic Data Analysis PK parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin:

- **C_{max}**: Observed maximum plasma concentration.
- **T_{max}**: Time to reach C_{max}.
- **AUC_{0-t}**: Area under the plasma concentration-time curve from zero to the last measurable time point, calculated by the linear trapezoidal rule.
- **AUC_{0-∞}**: AUC from zero to infinity.
- **t_{1/2}**: Elimination half-life, calculated as $0.693/\lambda_z$, where λ_z is the terminal elimination rate constant.
- **V_d**: Volume of distribution.
- **CL**: Clearance [1] [5].

6. Stability and Quality Control Copanlisib in plasma is stable under the following conditions:

- Bench-top stability.
 - Auto-sampler stability.
 - Three freeze-thaw cycles.
 - Long-term storage at -80°C for at least 50 days [1]. Quality Control (QC) samples at low (150 ng/mL), medium (2250 ng/mL), and high (3500 ng/mL) concentrations are analyzed with each batch to ensure accuracy and precision [1].
-

Detailed Experimental Protocols

Protocol 1: Plasma Sample Processing for Copanlisib Quantification

- **Thaw plasma samples** on ice or at room temperature.
- **Aliquot 100 µL** of plasma into a microcentrifuge tube.
- **Add 1.0 mL of ethyl acetate** and vortex vigorously for 3 minutes.
- **Centrifuge** at 14,000 rpm for 5 minutes at 5°C.
- **Transfer 800 µL** of the upper organic layer to a new tube.
- **Evaporate to dryness** under a gentle stream of nitrogen at 50°C.
- **Reconstitute the residue** in 100 µL of IS working solution (600 ng/mL enasidenib in 80% methanol).
- **Vortex to mix** and transfer to an HPLC vial for analysis [1].

Protocol 2: Preparation of Calibration Standards and Quality Controls

- **Stock Solutions:** Prepare **copanlisib** primary stock at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v). Prepare IS stock at 1.0 mg/mL in DMSO [1].
 - **Working Solutions:** Dilute **copanlisib** stock with an appropriate solvent (e.g., 80% methanol) to working concentrations.
 - **Calibration Standards:** Spike 10 µL of working solution into 90 µL of blank mice plasma to achieve concentrations of **50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL** [1].
 - **Quality Controls:** Prepare QC samples at **50 (LLOQ QC), 150 (LQC), 2250 (MQC), and 3500 (HQC) ng/mL** [1].
-

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Copanlisib from Preclinical and Clinical Studies

Parameter	Preclinical (Mice, IV) [1]	Clinical (Human, IV 12 mg) [5]
C _{max} (ng/mL)	Not specified	Not specified
T _{max} (h)	0.5-1.0 (assumed)	~1 (end of infusion)
AUC _{0-t} (h·ng/mL)	Reported for linear range	Major component of total radioactivity (84%)
t _{1/2} (h)	To be determined from study data	52.1 (range 40.4–67.5)
V _d (L)	To be determined from study data	1870
CL (L/h)	To be determined from study data	Not specified
Protein Binding (%)	Not specified	~84% (human)
Major Elimination Route	Not specified	Feces (64%), Urine (22%)

Table 2: Validated HPLC Method Parameters for Copanlisib in Mice Plasma [1]

Parameter	Specification
Analytical Technique	HPLC-PDA
Detection Wavelength	310 nm
Linear Range	50 - 5000 ng/mL

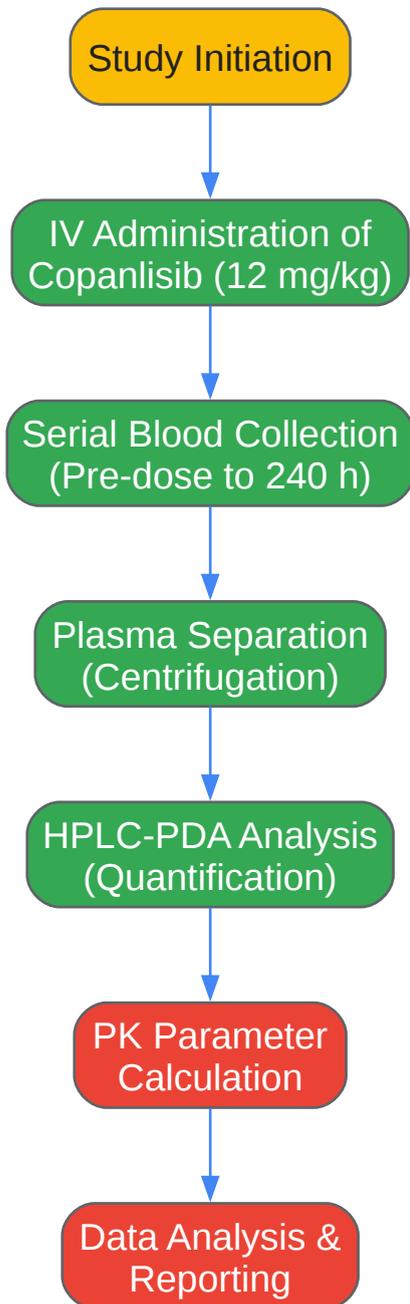
Parameter	Specification
Correlation Coefficient (r^2)	≥ 0.998
Intra-day Accuracy/Precision	Within acceptable limits (<15%)
Inter-day Accuracy/Precision	Within acceptable limits (<15%)
Retention Time (Copanlisib)	6.60 min
Retention Time (IS, Enasidenib)	7.80 min
Run Time	10 min
Stability	Bench-top, auto-sampler, freeze-thaw (3 cycles), long-term at -80°C

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of **copanlisib**.

Diagram 1: Copanlisib PK Study Workflow

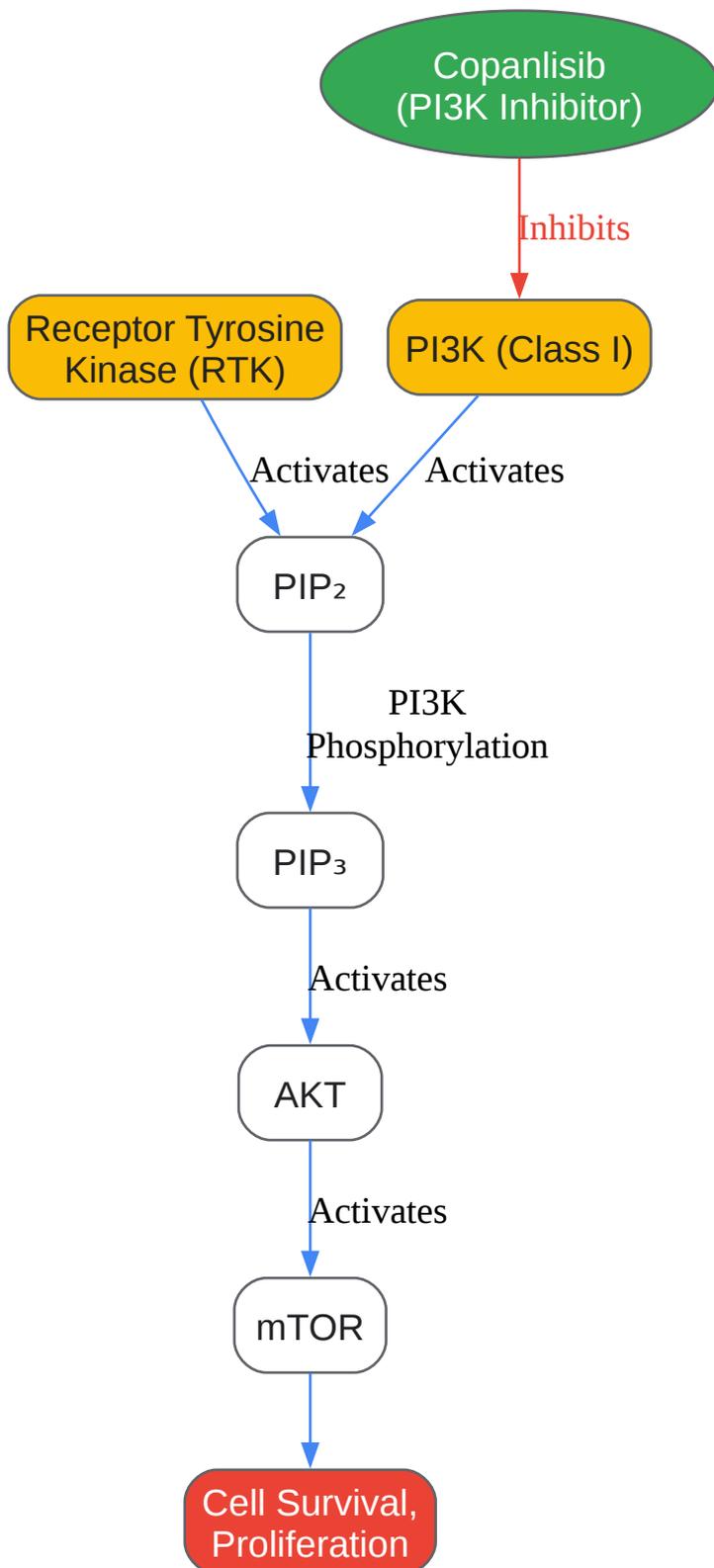
This diagram outlines the key steps in the pharmacokinetic study of **copanlisib** in a mouse model.



[Click to download full resolution via product page](#)

Diagram 2: Copanlisib Mechanism and PI3K Pathway

This diagram illustrates the role of **copanlisib** in inhibiting the PI3K signaling pathway, which is crucial for cell survival and proliferation.



[Click to download full resolution via product page](#)

Summary

These application notes and protocols provide a robust framework for conducting a pharmacokinetic study of **copanlisib** in mice. The validated HPLC method ensures reliable quantification, and the detailed protocols support the generation of high-quality data. Understanding the pharmacokinetics of **copanlisib** in preclinical models is a critical step in optimizing its therapeutic use, particularly in oncology, where it shows promise not only as a monotherapy but also in combination with immune checkpoint inhibitors [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Validated HPLC method for quantification of copanlisib in mice plasma... [pmc.ncbi.nlm.nih.gov]
2. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2 ... [pmc.ncbi.nlm.nih.gov]
3. Bayer Receives U.S. FDA Breakthrough Therapy... - BioSpace [biospace.com]
4. Inhibition of PI3K by copanlisib exerts potent antitumor ... [nature.com]
5. of intravenous pan-class I phosphatidylinositol... Pharmacokinetics [link.springer.com]

To cite this document: Smolecule. [Application Notes: Copanlisib Pharmacokinetic Study Design in Animal Models]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001528#copanlisib-pharmacokinetic-study-design-animals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com